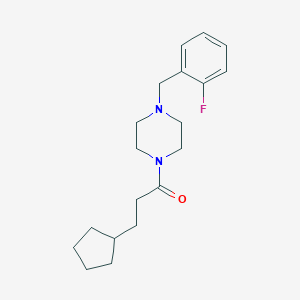![molecular formula C16H23FN2O B247585 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves its interaction with the sigma-1 receptor, leading to modulation of various cellular processes. This compound has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antidepressant effects, analgesia, and antitumor effects. This compound has been shown to increase the expression of neurotrophic factors, including BDNF, which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes. This compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of this receptor. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine. One area of research is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes, including calcium signaling and neurotrophic factor expression. Finally, future studies are needed to determine the potential of this compound as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesemethoden
The synthesis of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves the reaction of 4-morpholinecarboxaldehyde with 2-fluorobenzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in various areas of scientific research. In the field of neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been shown to modulate sigma-1 receptor activity, leading to various physiological effects, including neuroprotection, antidepressant effects, and analgesia.
In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and it has been suggested that this compound may have potential as a therapeutic agent for these diseases. In cancer research, this compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Eigenschaften
Molekularformel |
C16H23FN2O |
|---|---|
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
InChI-Schlüssel |
FHYJAMNWOCGGBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)




![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)
